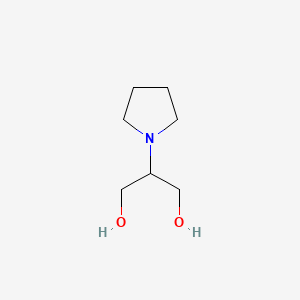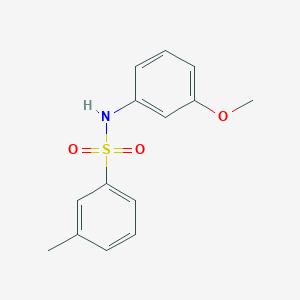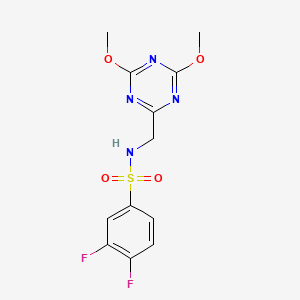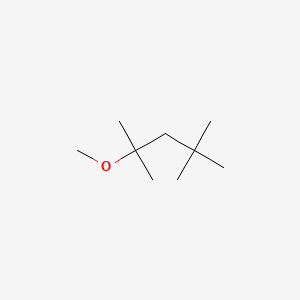![molecular formula C24H16N2 B2802250 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole CAS No. 1448296-00-1](/img/structure/B2802250.png)
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole is an organic compound with a complex structure that includes both indole and carbazole rings. This compound is known for its unique photophysical properties and has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
作用机制
Target of Action
It is known that this compound is used in the construction of asymmetrical b, n/o based mr emitters .
Mode of Action
The compound is known to have increased short-range charge transfer advantages . This property allows it to interact with its targets, leading to changes in the emission spectra of the molecules .
Biochemical Pathways
It is known that the compound is used in the construction of high-efficiency blue multiple resonance emitters . These emitters have drawn much attention recently for their extremely sharp spectra and nearly unity photoluminescence quantum yields .
Pharmacokinetics
The compound’s molecular formula is c24h16n2, and it has an average mass of 332397 Da .
Result of Action
The compound, due to its increased short-range charge transfer advantages, shows bathochromic-shifted spectra, from deep blue to blue emission without sacrificing color purity . It exhibits bright blue emission peaking at 458 nm with a full-width-at-half-maximum of 24 nm in solution, as well as a high fluorescence quantum efficiency of 95% .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method starts with the preparation of the indole and carbazole precursors, followed by their coupling under specific conditions. For instance, the Suzuki coupling reaction is often employed, where a palladium catalyst facilitates the formation of the carbon-carbon bond between the indole and carbazole units .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
化学反应分析
Types of Reactions
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
科学研究应用
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials for optoelectronic devices, such as OLEDs and organic photovoltaics
相似化合物的比较
Similar Compounds
Indolo[3,2-b]carbazole: This compound shares a similar core structure but differs in the position of the indole and carbazole rings.
5,11-Dihydroindolo[3,2-b]carbazole: This compound has a similar structure but with different substituents on the indole and carbazole rings.
Uniqueness
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its ability to exhibit thermally activated delayed fluorescence and high fluorescence quantum efficiency makes it particularly valuable for applications in high-performance optoelectronic devices .
属性
IUPAC Name |
5-phenyl-7H-indolo[2,3-b]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-19-17-10-4-6-12-21(17)25-22(19)15-24(20)26/h1-15,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMXBYPBWWMIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C5C(=C4)C6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)
![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)
![2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2802171.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2802173.png)
![1-(3-ethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2802174.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)

![3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2802181.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2802186.png)
![5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2802188.png)
